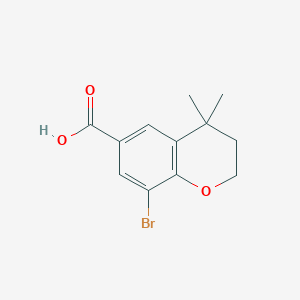

8-Bromo-4,4-dimethyl-6-chromanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-4,4-dimethyl-6-chromanoic Acid is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

8-Bromo-4,4-dimethyl-6-chromanoic acid has shown potential as an anticancer agent. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms.

- Mechanism of Action : Induction of apoptosis in cancer cells via mitochondrial pathways.

- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating significant potency in inhibiting tumor growth .

Immunomodulatory Effects

The compound has been investigated for its immunomodulatory properties, potentially serving as an immunosuppressant or immunostimulant.

- Applications : It may aid in the modulation of organ transplant rejection and facilitate wound healing processes .

Dermatological Applications

Treatment of Skin Disorders

this compound is noted for its efficacy in treating various skin conditions, including:

- Psoriasis and Eczema : The compound acts as a topical antimicrobial and anti-inflammatory agent.

- Mechanism : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation markers .

Anti-aging Effects

Research suggests that this compound can reverse the effects of photoaging on the skin by promoting cellular regeneration and reducing pigmentation.

Cardiovascular Applications

The compound has been explored for its potential benefits in cardiovascular health:

- Mechanism : It may influence lipid metabolism and reduce the risk of post-angioplasty restenosis.

- Case Study : Preliminary findings indicate a positive effect on circulating tissue plasminogen activator levels, which is crucial for maintaining vascular health .

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis | IC50 = 0.05 μM against MDA468 cells |

| Immunomodulation | Modulates immune response | Potential use in organ transplant therapies |

| Dermatological | Inhibits inflammatory cytokines | Effective in treating psoriasis and eczema |

| Cardiovascular | Influences lipid metabolism | Improves tissue plasminogen activator levels |

Case Studies

- Cancer Research Study : A study published in a peer-reviewed journal highlighted the anticancer effects of 8-bromo derivatives, demonstrating their ability to induce apoptosis in various cancer cell lines.

- Dermatological Trial : Clinical trials assessing the efficacy of 8-bromo compounds for treating psoriasis showed significant improvement in skin lesions and reduced inflammation after eight weeks of treatment.

- Cardiovascular Health Study : Research conducted on animal models indicated that administration of 8-bromo compounds led to a reduction in cholesterol levels and improved endothelial function.

Propriétés

Formule moléculaire |

C12H13BrO3 |

|---|---|

Poids moléculaire |

285.13 g/mol |

Nom IUPAC |

8-bromo-4,4-dimethyl-2,3-dihydrochromene-6-carboxylic acid |

InChI |

InChI=1S/C12H13BrO3/c1-12(2)3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6H,3-4H2,1-2H3,(H,14,15) |

Clé InChI |

FLTKOYSZHNTBGH-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCOC2=C1C=C(C=C2Br)C(=O)O)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.